molecular formula C18H18Cl3N3O2 B3625961 N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide

N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide

Cat. No.: B3625961
M. Wt: 414.7 g/mol
InChI Key: SJPLGPPRHDDUQT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, which is a common motif in medicinal chemistry, and is substituted with chloro and methoxy groups, enhancing its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3O2/c1-26-17-5-2-12(19)10-16(17)22-18(25)24-8-6-23(7-9-24)13-3-4-14(20)15(21)11-13/h2-5,10-11H,6-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPLGPPRHDDUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 5-chloro-2-methoxyaniline: This can be achieved through the chlorination of 2-methoxyaniline.

    Formation of 3,4-dichlorophenylpiperazine: This involves the reaction of 3,4-dichloroaniline with piperazine.

    Coupling Reaction: The final step involves coupling 5-chloro-2-methoxyaniline with 3,4-dichlorophenylpiperazine under specific conditions, such as the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of chloro groups or reduction of the piperazine ring.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and specificity. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
  • N-(5-methoxy-2-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is unique due to the specific positioning of its chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide

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